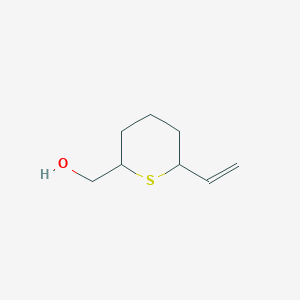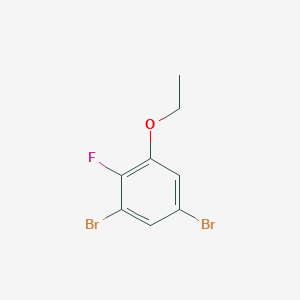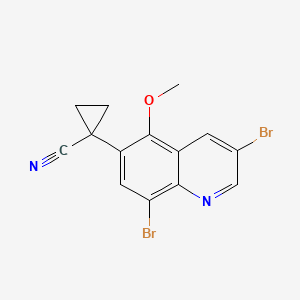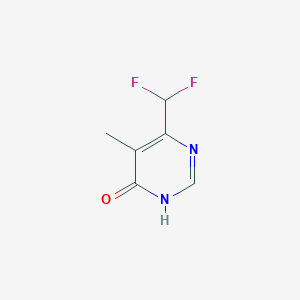
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine is a chemical compound with the molecular formula C6H6F2N2O and a molecular weight of 160.12 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids.
Preparation Methods
The synthesis of 6-Difluoromethyl-4-hydroxy-5-methylpyrimidine involves several steps. One common method includes the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring structure, which is then further modified to introduce the difluoromethyl and hydroxy groups.
Industrial production methods often involve optimizing these reactions for large-scale synthesis. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Pyrimidine derivatives are crucial in the study of nucleic acids and their functions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Difluoromethyl-4-hydroxy-5-methylpyrimidine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The presence of the difluoromethyl group enhances its binding affinity and specificity to certain targets, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
6-Difluoromethyl-4-hydroxy-5-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4,6-Dihydroxy-5-methylpyrimidine: Similar in structure but lacks the difluoromethyl group, which affects its chemical properties and biological activity.
2,4-Difluoropyrimidine: Contains fluorine atoms at different positions, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C6H6F2N2O |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6F2N2O/c1-3-4(5(7)8)9-2-10-6(3)11/h2,5H,1H3,(H,9,10,11) |
InChI Key |
IAGAGDWNXQDYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CNC1=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


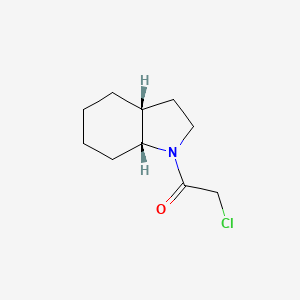
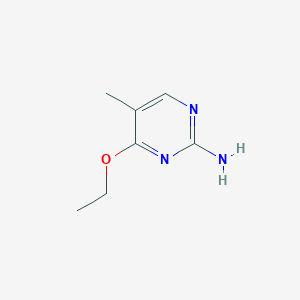
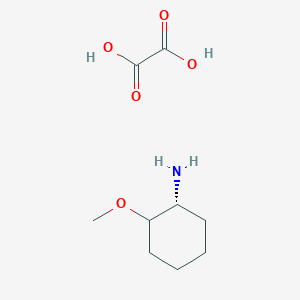
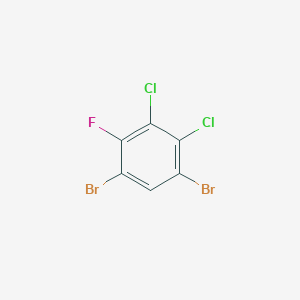

![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
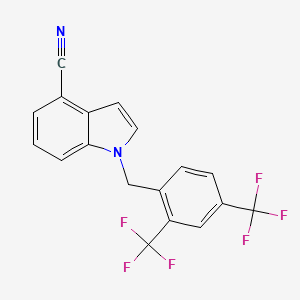
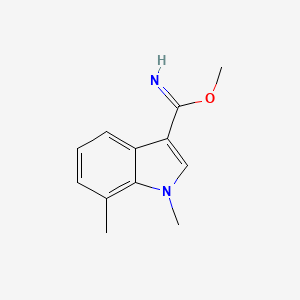
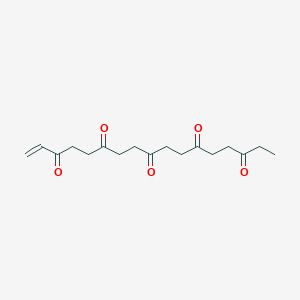
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)
![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
